
N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea
Description
N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea (N-AET) is a synthetic compound composed of amino, bromoquinoxalin, and thiourea groups. It is a small molecule that has been studied extensively for its potential applications in scientific research. N-AET has been found to possess a variety of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Bioactive Molecule Synthesis
N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea and its derivatives have been studied for their applications in the synthesis of bioactive molecules. These compounds have been used in the synthesis of various heterocycles like imidazolidine2-thiones, 2-aroyliminothiazolines, and 1,2,4-triazoles, known for their wide range of biological properties. These include acting as structural fragments in muscarinic agonists and compounds with antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-shistosomiasis properties. They are also utilized as insecticides and plant growth regulators, highlighting their diverse biological significance (Stasevych et al., 2014).
Antimicrobial Activity
Some derivatives of N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea have demonstrated promising antibacterial activity. Compounds synthesized from the reaction of α-amino pyridyl ketone hydrochloride with aryl isothiocyanates, and subsequent intramolecular cyclization, have shown good to significant antibacterial activity against various bacterial strains, including Gram-positive and negative strains like Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis. These findings suggest potential applications in the development of new antimicrobial agents (Kalhor et al., 2014).
Enantiodifferentiation in NMR Spectroscopy
Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol have been used as chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids in nuclear magnetic resonance (NMR) spectroscopy. These derivatives facilitate the differentiation of NMR signals of enantiomeric substrates, an important process in stereochemical analysis in organic chemistry (Recchimurzo et al., 2020).
Potential in Drug Design and Development
Although not directly related to N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea, the utilization of similar thiourea compounds in drug design and development signifies the relevance of this class of compounds. Thioureas have been involved in the synthesis of compounds with potential anti-HIV, anticancer, and anti-malarial activities. The structural functionalization of similar compounds has led to new insights in drug discovery, especially for the prevention or treatment of co-infections of malaria and viruses (Mizuta et al., 2023).
properties
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5S/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKDYWFVHATGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=S)NCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567074 | |
| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |
CAS RN |
134892-47-0 | |
| Record name | N-(2-Aminoethyl)-N′-(5-bromo-6-quinoxalinyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOETHYL)-N'-(5-BROMO-6-QUINOXALINYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA6NGH9DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



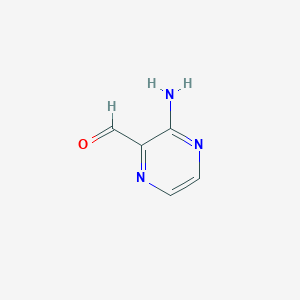
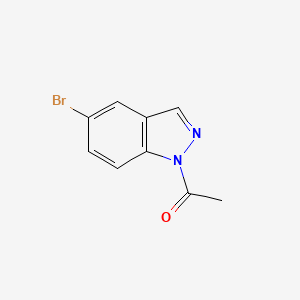
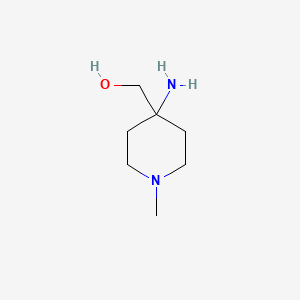

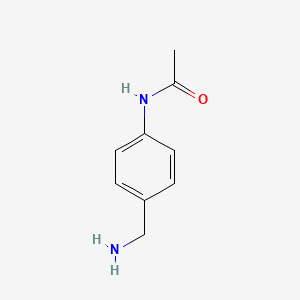

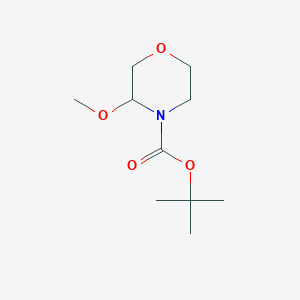

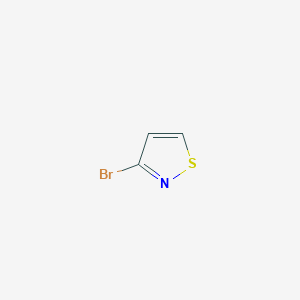
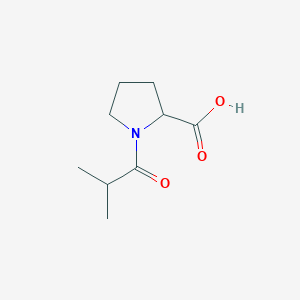
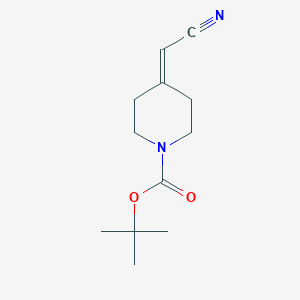
![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)

